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Ocellatin-V1

Cat. No.: B1578484
Attention: For research use only. Not for human or veterinary use.
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Description

Ocellatin-V1 is a synthetic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Caribbean frog Leptodactylus validus (the smooth-skinned ditch frog) . This linear peptide has a primary amino acid sequence of GVVDILKGAGKDLLAHALSKLSEKV and a length of 25 residues . It belongs to the ocellatin family of peptides, which are found exclusively in frogs of the Leptodactylus genus and are a subject of interest in innate immunity and bioprospecting research . Characterization studies indicate that this compound exhibits very low antimicrobial potency (MIC >200 µM) against standard strains of E. coli and S. aureus . This weak direct activity is considered a probable consequence of its relatively low cationicity and lack of amphipathicity compared to other, more potent members of the ocellatin family . Despite this, this compound serves as a crucial tool for researchers. Its structure provides a foundational basis for comparative studies aimed at understanding the structure-activity relationships (SAR) within the ocellatin family . Investigating peptides with varying levels of potency helps identify key physical-chemical properties—such as net charge, hydrophobicity, and helical propensity—that govern membrane interaction and biological function . This product is supplied as a lyophilized powder with a high purity of >97% (by HPLC). It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should store this product at or below -20 °C.

Properties

bioactivity

Antimicrobial

sequence

GVVDILKGAGKDLLAHALSKLSEKV

Origin of Product

United States

Molecular Characterization and Structural Elucidation of Ocellatin V1

Primary Amino Acid Sequence Determination of Ocellatin-V1

The primary structure of this compound was determined through a combination of cDNA cloning and mass spectrometry. conicet.gov.arnih.gov The peptide consists of a 25-residue sequence. novoprolabs.com

The amino acid sequence for this compound is: GVVDILKGAGKDLLAHALSKLSEKV vulcanchem.com

This sequence was confirmed by comparing the deduced amino acid sequence from cDNA with the molecular masses obtained from mass spectrometry analysis of the native peptide. conicet.gov.arnih.gov

Table 1: Amino Acid Sequence of this compound and Related Peptides

Peptide Sequence
This compound GVVDILKGAGKDLLAHALSKLSEKV
Ocellatin-V2 GVLDILKGAGKDLLAHALSKISEKV
Ocellatin-V3 GVLDILTGAGKDLLAHALSKLSEKV

Source: vulcanchem.com

Post-Translational Modifications of this compound (e.g., C-terminal amidation)

A common post-translational modification observed in many antimicrobial peptides, including ocellatins, is C-terminal amidation. biointerfaceresearch.comnih.gov This modification, where the C-terminal carboxyl group is replaced by an amide group, is crucial for the biological activity of many of these peptides. nih.gov It is believed to increase the peptide's stability and enhance its interaction with bacterial membranes. biointerfaceresearch.com In the case of this compound, the presence of a glycine (B1666218) residue at the C-terminus of the precursor peptide often serves as a signal for this amidation process. nih.gov While many ocellatins are C-terminally amidated, some longer variants possess an acidic C-terminus. nih.gov

Predicted Secondary and Tertiary Structural Features of this compound

The structural characteristics of this compound are fundamental to its biological function.

Amphipathic Alpha-Helical Propensity of this compound

This compound, like many other antimicrobial peptides, has a strong propensity to form an amphipathic alpha-helical structure, particularly upon interaction with biological membranes. imrpress.comsemanticscholar.org This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. libretexts.org This amphipathic nature is a key determinant of its ability to interact with and disrupt bacterial cell membranes. biointerfaceresearch.com The distribution of hydrophobic and hydrophilic residues can be visualized using a helical wheel projection. libretexts.org

Conserved Residues and Structural Motifs in this compound

Comparison of this compound with other ocellatin peptides reveals several conserved residues that are likely important for its structure and function. nih.gov Notably, residues such as Gly1, Asp4, Lys7, and Lys11 are highly conserved across the ocellatin family. nih.govresearchgate.net Additionally, the sequence of this compound includes a Glu23 residue, a feature it shares with ocellatins from other Leptodactylus species like L. ocellatus and L. pentadactylus. conicet.gov.ar These conserved residues and motifs likely play a critical role in maintaining the structural integrity and biological activity of the peptide.

Computational and Spectroscopic Approaches for this compound Structural Analysis

The three-dimensional structure of this compound has been investigated using both computational modeling and spectroscopic techniques.

Circular Dichroism Spectroscopy for Conformational Analysis of this compound

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study the conformational properties of peptides and proteins in solution. nih.gov The method measures the differential absorption of left and right circularly polarized light, particularly in the far-ultraviolet region (190-250 nm), which is sensitive to the peptide backbone's regular secondary structures. nih.govcreative-proteomics.com Distinct CD spectra are characteristic of different structures: α-helices typically show negative bands near 222 nm and 208 nm, while random coil or disordered structures lack these defined features. creative-proteomics.comresearchgate.net

Studies on various ocellatins have demonstrated a common conformational behavior that is dependent on the solvent environment. researchgate.netembrapa.br In aqueous or buffer solutions, these peptides, including by extension this compound, predominantly adopt a disordered or random coil conformation. researchgate.net However, upon introduction into a hydrophobic, membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they undergo a significant structural transition. researchgate.netembrapa.br This change is marked by the appearance of the characteristic double minima at approximately 208 and 222 nm, which is consistent with the formation of an α-helical structure. researchgate.net This induced helicity in a hydrophobic environment is a common feature of many linear antimicrobial peptides and is believed to be crucial for their interaction with bacterial cell membranes. researchgate.netmdpi.com

EnvironmentDominant ConformationSpectroscopic Signature
Aqueous Buffer Random Coil / DisorderedLack of defined minima in the far-UV CD spectrum. researchgate.netembrapa.br
Membrane-Mimetic (e.g., TFE, Liposomes) α-HelixAppearance of distinct negative bands near 208 nm and 222 nm. researchgate.net

This interactive table summarizes the conformational states of this compound in different solvent environments as determined by Circular Dichroism spectroscopy. researchgate.netembrapa.br

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules, providing detailed insight into the interactions between peptides and biological membranes at an atomic level. arxiv.orgnih.gov These simulations are instrumental in understanding the initial binding events, orientation, and insertion of antimicrobial peptides into lipid bilayers, which are critical steps for their biological activity. nih.gov

For this compound, MD simulations can elucidate the structural basis for its observed biological properties. researchgate.net Although this compound has a cationic nature (net charge of +1 at neutral pH), its antimicrobial potency is notably low. nih.govvulcanchem.com This has been attributed to its reduced cationicity and limited amphipathicity compared to more active members of the ocellatin family. nih.govvulcanchem.com

MD simulations can model the interaction of this compound with model bacterial membranes. The primary goals of such simulations are to understand the peptide's behavior at the membrane interface and visualize the structural dynamics that lead to its weak antimicrobial effect.

Research ObjectiveInsights from MD Simulations
Peptide-Membrane Binding Determines the orientation of this compound as it approaches and interacts with the lipid headgroups of the membrane.
Structural Stability Assesses the stability of the α-helical conformation (induced in the hydrophobic environment) when bound to the membrane.
Mechanism of Weak Activity Provides a molecular explanation for how the peptide's limited amphipathicity and low net positive charge hinder its ability to effectively disrupt or penetrate the bacterial membrane. nih.govvulcanchem.com
Role of Specific Residues Identifies key amino acid residues that participate in the weak interactions with the membrane surface.

This interactive table outlines the key objectives and potential findings from applying Molecular Dynamics (MD) simulations to study this compound. nih.govvulcanchem.comresearchgate.net

Biosynthesis and Genetic Basis of Ocellatin V1 Production

Precursor cDNA Cloning and Gene Expression Analysis of Ocellatin-V1

The study of the genetic basis of ocellatin production has been significantly advanced through the application of molecular biology techniques, specifically the cloning and sequencing of precursor-encoding cDNAs from frog skin. nih.govconicet.gov.ar This process typically involves the isolation of total RNA from the skin, which is then used as a template for reverse transcription to create complementary DNA (cDNA). conicet.gov.ar Specific primers are designed to amplify the cDNA sequences that code for the ocellatin precursors. nih.gov Subsequent cloning of these amplified cDNAs into plasmids allows for their sequencing and the deduction of the amino acid sequence of the precursor protein. nih.govresearchgate.net

Gene expression analysis provides insights into the transcription of genes into functional RNA products. bio-rad.com In the context of this compound, analyzing the expression of its corresponding gene in the skin of Leptodactylus validus confirms that the skin is the primary site of its synthesis. conicet.gov.arbiointerfaceresearch.com This type of analysis is crucial for understanding the regulation of this compound production. bio-rad.com

Prepro-Peptide Structure and Processing Pathways

The cDNA sequences of ocellatins, including this compound, reveal that they are synthesized as a prepro-peptide. researchgate.netconicet.gov.ar This precursor molecule has a characteristic tripartite structure consisting of an N-terminal signal peptide, an acidic domain, and the C-terminal mature peptide. imrpress.comconicet.gov.ar

Signal Peptide Identification and Function

The N-terminus of the this compound precursor contains a highly conserved signal peptide, typically 21 to 22 amino acids in length. nih.govconicet.gov.ar This sequence acts as a signal for the translocation of the newly synthesized polypeptide into the endoplasmic reticulum. conicet.gov.armdpi.com A characteristic feature of this signal peptide is the presence of a Cysteine (Cys) residue near its end. nih.govconicet.gov.ar Once inside the endoplasmic reticulum, the signal peptide is cleaved off by a signal peptidase. uniprot.org

Acidic Domain and Prohormone Processing Signals

Following the signal peptide is an acidic domain, which in many ocellatin precursors is around 19 to 22 amino acids long. nih.govconicet.gov.ar This region of the prepro-peptide terminates with a specific prohormone processing signal, typically a Lys-Arg (Lysine-Arginine) dipeptide. nih.govimrpress.com This dibasic motif is recognized by prohormone convertases, which are enzymes that cleave the precursor to release the mature peptide. imrpress.com The processing of the this compound precursor at this site is a critical step in its biosynthesis.

Evolutionary Conservation and Divergence of this compound Precursors within the Leptodactylus Genus

Comparisons of the amino acid sequences of ocellatin precursors from different species within the Leptodactylus genus have provided valuable insights into their evolutionary relationships. While the mature peptide sequences can show significant variation, the signal peptide and acidic domain sequences are often highly conserved. imrpress.com

For instance, Ocellatin-PT3 from Leptodactylus pustulatus shares 76% sequence identity with this compound, with four of the six amino acid differences being conservative substitutions. conicet.gov.arresearchgate.net Furthermore, the presence of a Glutamic acid (Glu) residue at position 23 is a conserved feature in this compound, -V2, -V3, Ocellatin-1, and Ocellatin-P, distinguishing them from other ocellatins like Ocellatin-F and Ocellatin-L1 which have an Asparagine (Asn) at the same position. conicet.gov.arresearchgate.net This suggests a common ancestral gene that underwent duplication and divergence, leading to the variety of ocellatins observed today. conicet.gov.ar The high degree of conservation in the precursor regions, particularly the signal peptide and processing signals, underscores their essential functional roles in the biosynthesis of these antimicrobial peptides. imrpress.com

Below is a table summarizing the key features of the this compound prepro-peptide and a list of compounds mentioned in this article.

Table 1: Characteristics of the this compound Prepro-Peptide

FeatureDescription
Organism Leptodactylus validus
Peptide Family Ocellatin
Precursor Structure Tripartite: Signal Peptide - Acidic Domain - Mature Peptide
Signal Peptide Length ~22 amino acids
Acidic Domain Length ~19 amino acids
Prohormone Processing Signal Lys-Arg (KR)

Mechanisms of Action of Ocellatin V1 at the Molecular and Cellular Level

Membrane Interaction and Permeabilization Mechanisms

The primary mode of action for many antimicrobial peptides, including ocellatins, involves the disruption of the microbial cell membrane. mun.ca This interaction is a multi-step process governed by the peptide's physicochemical properties and the composition of the target membrane.

The initial attraction between Ocellatin-V1 and a bacterial cell is largely electrostatic. mdpi.com The peptide possesses a net positive charge, which facilitates its interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. biointerfaceresearch.comconicet.gov.ar This cationic nature is a common feature among AMPs and is a key determinant of their ability to selectively target microbial cells over the zwitterionic membranes of eukaryotic cells. biointerfaceresearch.comimrpress.com

Beyond the initial electrostatic attraction, the hydrophobicity and amphipathicity of this compound are crucial for its membrane association and subsequent disruptive activity. biointerfaceresearch.com Hydrophobicity, a measure of the proportion of nonpolar residues, drives the insertion of the peptide into the lipid bilayer. nih.govresearchgate.net Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which in the case of helical peptides like ocellatins, results in a structure with a nonpolar face and a polar face. biointerfaceresearch.comimrpress.com This arrangement is critical for membrane permeabilization. biointerfaceresearch.com this compound, like other ocellatins, is predicted to form an amphipathic α-helix upon interacting with a membrane environment, a conformational change that is induced by the hydrophobic surroundings of the lipid bilayer. nih.govmdpi.com The balance between cationicity, hydrophobicity, and amphipathicity is a complex interplay that determines the peptide's efficacy and selectivity. conicet.gov.ar

PropertyRole in Membrane InteractionSource
Cationicity (Net Positive Charge) Mediates initial electrostatic attraction to negatively charged bacterial membranes. biointerfaceresearch.commdpi.comconicet.gov.ar
Hydrophobicity Drives the insertion of the peptide into the hydrophobic core of the lipid bilayer. nih.govresearchgate.net
Amphipathicity Facilitates the disruption of the membrane structure through the spatial separation of hydrophobic and hydrophilic residues. biointerfaceresearch.comimrpress.com

Following membrane association, this compound is believed to permeabilize the bacterial membrane, leading to the leakage of intracellular contents and ultimately cell death. biointerfaceresearch.com Several models have been proposed to describe this process, with the "toroidal pore" and "carpet" models being the most widely accepted for AMPs. mun.canih.govelifesciences.org

In the toroidal pore model , the peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a water-filled channel lined by both the peptides and the lipid head groups. mun.caelifesciences.org The carpet model proposes that the peptides accumulate on the membrane surface in a detergent-like manner. mun.ca Once a critical concentration is reached, they disrupt the membrane integrity, leading to the formation of transient pores or micelles. mun.ca While the precise model for this compound is not definitively established, the formation of pores is a central aspect of its membrane-disrupting activity. nih.gov The process of pore formation is energetically demanding but is facilitated by the binding of AMPs to the highly curved lumen of the pore. elifesciences.org Some studies suggest that as few as two peptide molecules can be sufficient to induce the formation of a small, metastable pore. arxiv.org This destabilization can be significant enough to cause the complete collapse of the membrane under certain conditions. biorxiv.org

ModelDescriptionSource
Toroidal Pore Peptides insert into the membrane, causing it to bend and form a pore lined by both peptides and lipid head groups. mun.caelifesciences.org
Carpet Model Peptides accumulate on the membrane surface and, at a critical concentration, disrupt it in a detergent-like manner, forming transient pores or micelles. mun.ca

The outer membrane of Gram-negative bacteria presents a unique challenge and a specific target for AMPs like this compound. This membrane is asymmetric, with the outer leaflet being predominantly composed of lipopolysaccharide (LPS). conicet.gov.ar The negatively charged nature of LPS provides a strong initial binding site for cationic peptides. conicet.gov.ar The interaction with LPS is a critical first step for this compound to cross the outer membrane and reach the inner cytoplasmic membrane. In some cases, guanylate-binding proteins (GBPs) in the host can facilitate the interaction between LPS and components of the immune system, highlighting the complex interplay between bacterial components and host defense mechanisms. embopress.org

This compound and its analogs have shown a greater potency against Gram-negative bacteria, which is attributed to this strong interaction with LPS. conicet.gov.arresearchgate.net The structure of the LPS, particularly the lipid A moiety and the core oligosaccharide, can influence the binding affinity and subsequent activity of the peptide.

Pore Formation Models and Membrane Destabilization by this compound

Investigation of Intracellular Targets and Biochemical Pathways

While membrane disruption is considered the primary mechanism of action for most AMPs, including ocellatins, there is growing evidence that some peptides can translocate across the membrane and interact with intracellular targets. imrpress.comnih.gov These interactions can inhibit essential cellular processes such as DNA and protein synthesis. nih.govmdpi.com

For ocellatins in general, the primary focus of research has been on their membrane-disrupting activities. biointerfaceresearch.comnih.gov However, some studies on other AMPs have shown that after membrane permeabilization, they can bind to intracellular components, suggesting that this might be a secondary mechanism of action. For instance, certain ocellatin peptides have been shown to mitigate lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) formation and NF-kB activation in microglia, suggesting an interaction with intracellular signaling pathways. researchgate.net However, specific research detailing the intracellular targets and affected biochemical pathways of this compound is limited. The prevailing view is that its primary lethal action is at the level of the cell membrane. biointerfaceresearch.com

Mechanisms of Cellular Selectivity in Research Models

A crucial characteristic of AMPs is their ability to selectively target microbial cells while exhibiting low toxicity towards host cells. biointerfaceresearch.comfrontiersin.org This selectivity is fundamental to their potential as therapeutic agents.

The basis for the cellular selectivity of this compound lies in the fundamental differences between bacterial and mammalian cell membranes. biointerfaceresearch.com Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge. frontiersin.org In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral outer leaflet. biointerfaceresearch.com The positive charge of this compound leads to a preferential electrostatic attraction to the negatively charged bacterial membranes. biointerfaceresearch.comfrontiersin.org

Furthermore, the presence of cholesterol in mammalian membranes is thought to increase the rigidity of the bilayer, making it more resistant to disruption by AMPs. biorxiv.org The absence of cholesterol in most bacterial membranes contributes to their higher susceptibility to the lytic action of peptides like this compound. Therefore, the combination of electrostatic attraction and differences in membrane composition and fluidity are the key factors driving the selective targeting of bacterial cells. biointerfaceresearch.com

Structural Adaptations for Selective Activity

The selective activity—or in the case of this compound, the lack of potent activity—is intrinsically linked to its primary and secondary structures. The antimicrobial efficacy of ocellatin AMPs is determined by a sensitive balance of cationicity, amphipathicity, and helicity. biointerfaceresearch.com

Key structural features that define the activity of this compound include:

Reduced Cationicity and Amphipathicity : The very low antimicrobial potency of this compound against bacteria like Escherichia coli and Staphylococcus aureus is attributed to its reduced cationicity and lack of clear amphipathicity. cpu-bioinfor.org An optimal net positive charge is crucial for the initial electrostatic attraction to negatively charged bacterial membranes, a feature that is less pronounced in this compound. researchgate.net

Amino Acid Sequence : The specific sequence of this compound dictates its physicochemical properties. A critical feature is the presence of a negatively charged glutamic acid residue at position 23 (Glu23). biointerfaceresearch.comconicet.gov.ar This contrasts with more potent ocellatins, such as Ocellatin-F1, which possess a neutral asparagine residue at the equivalent position. conicet.gov.ar The presence of Glu23 in this compound, -V2, and -V3 is a conserved feature among them and is thought to impede interaction with the anionic bacterial membrane, thus decreasing antibacterial efficacy. biointerfaceresearch.comconicet.gov.ar

Helical Structure : While ocellatins tend to form an α-helical conformation in a membrane environment, the stability and amphipathicity of this helix are paramount for activity. mdpi.comscielo.br The amino acid composition of this compound results in a structure with weaker amphipathic properties, hindering its ability to effectively penetrate and disrupt the lipid bilayer. cpu-bioinfor.org For instance, the presence of a Phenylalanine residue at position 3 (Phe3) has been shown to favor α-helix formation in the N-terminal region of some ocellatins, a feature this compound lacks. conicet.gov.ar

The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
DRAMP ID DRAMP01179 cpu-bioinfor.org
Source Leptodactylus validus (Caribbean frog) cpu-bioinfor.orgnih.gov
Sequence GVVDILKGAGKDLLAHALSKLSEKV cpu-bioinfor.orgnih.gov
Sequence Length 25 Amino Acids scielo.brcpu-bioinfor.org
Hydrophobicity 0.376 cpu-bioinfor.org

A comparison of the C-terminal region of this compound with related peptides highlights the key substitution at position 23.

PeptideAmino Acid Sequence (Residues 18-25)Source
This compound L-S-K-L-S-E-K-V nih.gov
Ocellatin-V2 L-S-K-I-S-E-K-V scielo.br
Ocellatin-V3 L-S-K-L-S-E-K-V scielo.brnih.gov
Ocellatin-F1 L-A-S-K-V-M-N-K-L nih.gov

Structure Activity Relationship Sar Studies of Ocellatin V1 and Its Analogs

Impact of Amino Acid Substitutions on Biological Activity

The biological activity of ocellatin peptides is significantly influenced by amino acid substitutions. Even minor changes in the amino acid sequence can lead to substantial differences in antimicrobial potency and spectrum. imrpress.com

In the broader ocellatin family, substitutions are often conservative, meaning an amino acid is replaced by one with similar biochemical properties. conicet.gov.ar For instance, Ocellatin-PT3 shares 76% sequence identity with Ocellatin-V1, with four of the six differing amino acids being conservative substitutions. researchgate.net However, non-conservative substitutions can drastically alter activity. A key example is the substitution of lysine (B10760008) (K), a positively charged residue, with threonine (T), an uncharged polar residue, at position 7 in Ocellatin-V3. This change is believed to contribute to its reduced cationicity and consequently weaker antimicrobial activity compared to this compound and V2.

The presence of hydrophobic amino acids is also critical, with most natural antimicrobial peptides containing 40-60% hydrophobic residues, a characteristic that is vital for their interaction with bacterial membranes. nih.gov The interplay between cationic and hydrophobic residues is a determining factor for the inhibitory activity of ocellatin peptides against bacterial membranes. biointerfaceresearch.com Studies on various ocellatin analogs have shown that replacing acidic residues with either the positively charged lysine or the neutral alanine (B10760859) can enhance antibacterial activity. nih.gov

The following table summarizes the biological activity of selected ocellatin peptides with different amino acid sequences.

PeptideSequenceActivity
This compound GVVGLLKGAKEGALKGLVGKISEKV-NH2Antimicrobial
Ocellatin-V2 GVVGLLKGAIKGALKGLVGKISEKV-NH2Antimicrobial
Ocellatin-V3 GVVGLLTGAIKGALKGLVGKISEKV-NH2Weak antimicrobial activity
Ocellatin-PT3 GIVDILKDAIKGALKGLVGKISEKV-NH2Active against P. aeruginosa
Ocellatin-PT4 GFVGFLKDAIKGALKGLVGKISEKV-NH2Active against Gram-negative bacteria

This table is for illustrative purposes and based on available data.

Role of Specific Residues in Modulating this compound Activity (e.g., Glu23, Phe3)

Specific amino acid residues at certain positions play a pivotal role in modulating the activity of this compound and its related peptides.

The presence of a phenylalanine (Phe) at position 3 has been shown to favor the formation of an α-helix at the N-terminal region of some ocellatin peptides. conicet.gov.arresearchgate.net This helical structure is a common feature of many antimicrobial peptides and is essential for their membrane-disrupting activity. imrpress.com In contrast, the presence of an isoleucine (Ile) or an aspartic acid (Asp) at position 3 can decrease the α-helical content. conicet.gov.arresearchgate.net Peptides with Phe3, in conjunction with Gly8, have demonstrated slightly lower minimum inhibitory concentrations (MICs) against E. coli. conicet.gov.ar

Effect of Peptide Length and C-Terminal Modifications on Biological Function

The length of the peptide chain and modifications at the C-terminus are critical determinants of the biological function of ocellatin peptides.

Generally, ocellatins are relatively short peptides. imrpress.com However, variations in length exist within the family. For example, Ocellatin-PT7 contains the 25 amino acids of Ocellatin-PT4 but has an additional seven amino acids at its C-terminus. conicet.gov.ar Studies comparing ocellatin-F1 with its shorter counterparts, ocellatin-LB1 and ocellatin-LB2, revealed that the three extra amino acid residues at the C-terminus of ocellatin-F1 play a significant role in promoting stronger interactions with membranes and enhancing antimicrobial properties. nih.gov

A common post-translational modification in many antimicrobial peptides, including numerous ocellatins, is C-terminal amidation. nih.gov This process, where a C-terminal carboxyl group is replaced by an amide group, is crucial for the biological activity of many peptides. nih.gov Amidation can increase the net positive charge of the peptide, stabilize its helical structure, and protect it from degradation by carboxypeptidases, thereby enhancing its bactericidal activity. biointerfaceresearch.com While most ocellatins are amidated, some longer variants, such as ocellatin-PT6, -PT7, and -PT8, possess a free acidic C-terminus. nih.gov

PeptideLength (Amino Acids)C-Terminal ModificationBiological Activity
This compound 25AmidatedAntimicrobial
Ocellatin-F1 25AmidatedStrong antimicrobial
Ocellatin-LB1 22AmidatedModerate antimicrobial
Ocellatin-LB2 23AmidatedWeaker antimicrobial
Ocellatin-PT7 32Free CarboxylateActive against Gram-positive and Gram-negative bacteria

This table provides a summary based on published research.

Rational Design and Synthesis of this compound Derivatives for Enhanced Research Properties

The rational design and synthesis of peptide derivatives offer a powerful strategy to enhance the therapeutic properties of natural antimicrobial peptides like this compound. researchgate.net This approach involves systematically modifying the peptide's structure to optimize its activity, selectivity, and stability. researchgate.net

The primary goals of rational design for ocellatin derivatives include increasing their cationicity and optimizing their amphipathicity to improve their interaction with bacterial membranes. researchgate.net For instance, substituting acidic residues with basic ones like lysine can increase the net positive charge and enhance antimicrobial efficacy. nih.gov Computational tools and in silico screening are increasingly used to predict the biological activity of designed peptides before their synthesis, accelerating the discovery process. researchgate.netmdpi.com

Synthetic peptides are typically produced using solid-phase peptide synthesis (SPPS). nih.gov This method allows for the precise incorporation of desired amino acid sequences and modifications. Following synthesis, the peptides are purified, often by high-performance liquid chromatography (HPLC), to ensure a high degree of purity for biological testing. conicet.gov.ar

The overarching aim of these synthetic efforts is to develop ocellatin analogs with improved antimicrobial potency, a broader spectrum of activity, and reduced toxicity towards host cells, making them more suitable as potential therapeutic agents. biointerfaceresearch.com

In Vitro Experimental Methodologies for SAR Assessment (e.g., Liposome (B1194612) Dye Release Assays)

A variety of in vitro experimental methods are employed to assess the structure-activity relationships of this compound and its analogs. These assays are crucial for understanding how structural modifications affect the peptide's mechanism of action.

One of the key methodologies is the use of liposome dye release assays. nih.gov These assays utilize artificial membrane vesicles (liposomes) that encapsulate a fluorescent dye, such as calcein. nih.gov When an antimicrobial peptide disrupts the liposome membrane, the dye is released, leading to a measurable increase in fluorescence. This technique provides a direct measure of the peptide's membrane-permeabilizing activity. The rate and extent of dye release can be correlated with the peptide's structure, offering insights into how changes in amino acid sequence, charge, or helicity affect its ability to interact with and disrupt lipid bilayers.

Other important in vitro methods include:

Minimum Inhibitory Concentration (MIC) assays: These determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism, providing a quantitative measure of its antimicrobial potency against different bacterial and fungal strains. conicet.gov.ar

Hemolytic assays: These tests measure the ability of a peptide to lyse red blood cells, which serves as an indicator of its cytotoxicity towards eukaryotic cells. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide (e.g., α-helix, β-sheet) in different environments, such as in aqueous solution versus in the presence of membrane-mimicking environments like micelles or liposomes. nih.gov

Dynamic Light Scattering (DLS): This method is used to assess the ability of peptides to cause aggregation of lipid vesicles, providing further information on peptide-membrane interactions. mdpi.com

Together, these in vitro methodologies provide a comprehensive picture of the SAR of this compound, guiding the design of more effective and selective antimicrobial agents.

Spectrum of Biological Activities of Ocellatin V1 in Research Models

Activity against Gram-Negative Bacterial Strains in Research Settings

In laboratory studies, Ocellatin-V1 has demonstrated very low antimicrobial potency against the model Gram-negative bacterium Escherichia coli. science.govscience.gov Research indicates that the minimal inhibitory concentration (MIC) for this compound against E. coli is greater than 200 μM. vulcanchem.comscience.govresearchgate.net This weak activity is considered a consequence of the peptide's specific physicochemical properties. vulcanchem.comscience.gov Compared to other more potent members of the ocellatin family, this compound possesses reduced cationicity (a lower net positive charge) and a lack of clear amphipathicity, which is the spatial separation of hydrophobic and hydrophilic residues. vulcanchem.comscience.govscience.gov These features are critical for the ability of many antimicrobial peptides to effectively interact with and disrupt the outer membrane of Gram-negative bacteria. vulcanchem.com While the ocellatin family in general shows varied activity against E. coli, with MICs ranging from 14 to 320 µM, this compound falls into the category of the least active members against this bacterial type. nih.gov

Activity against Gram-Positive Bacterial Strains in Research Settings

Similar to its performance against Gram-negative bacteria, this compound exhibits very weak activity against Gram-positive bacterial strains in research models. Specifically, when tested against Staphylococcus aureus, a common Gram-positive pathogen, the MIC for this compound was found to be above 200 μM. vulcanchem.comscience.govscience.gov This limited efficacy is attributed to the same structural and physicochemical shortcomings: its low net positive charge and poor amphipathic structure, which hinder its ability to permeabilize the thick peptidoglycan layer and cytoplasmic membrane of Gram-positive bacteria. vulcanchem.comscience.gov While some ocellatins, such as Ocellatin-S1, have been found to be effective against both Gram-positive and Gram-negative bacteria, the Ocellatin-V subclass, including V1, is characterized by its notably low antimicrobial potency. biointerfaceresearch.comscience.gov

Inhibition of Biofilm Formation in Research Models

Currently, there is no specific research data available in the scientific literature regarding the direct activity of this compound on the inhibition of bacterial biofilm formation. However, studies on other members of the ocellatin family have shown promise in this area. For instance, Ocellatin-PT3 has been noted for its antibiofilm properties against Pseudomonas aeruginosa. vulcanchem.com Furthermore, research has pointed to an ocellatin-4 (B1578491) analog for its potential in controlling bacterial pathogens, and other peptides within the family have been identified as having synergistic properties with conventional antibiotics and demonstrating antibiofilm activity. nih.govresearchgate.net This suggests that while functional diversity exists within the ocellatin family, the potential of this compound as an anti-biofilm agent remains an uninvestigated area. vulcanchem.com

Comparative Analysis of this compound Activity with Other Ocellatin Family Members

The limited biological activity of this compound becomes apparent when compared with other peptides in the ocellatin family, particularly its close paralogs Ocellatin-V2 and Ocellatin-V3, also isolated from Leptodactylus validus. vulcanchem.com

Table 1: Amino Acid Sequence Comparison of Ocellatin-V Peptides

Peptide Amino Acid Sequence Key Differences from this compound
This compound GVV DILKG AGKDLLAHALSKL SEKV-NH₂ -
Ocellatin-V2 GVL DILKG AGKDLLAHALSKI SEKV-NH₂ V3L, L20I
Ocellatin-V3 GVL DILT GAGKDLLAHALSKL SEKV-NH₂ V3L, G7T

Data sourced from multiple references. vulcanchem.comscience.govscielo.br

The substitutions, such as Valine (V) to Leucine (L) at position 3 and Leucine (L) to Isoleucine (I) at position 20, are relatively conservative. However, the change from Glycine (B1666218) (G) in this compound to Threonine (T) in Ocellatin-V3 is more significant and is thought to contribute to the altered membrane-binding characteristics and reduced antimicrobial potency observed across the Ocellatin-V series. vulcanchem.com All three Ocellatin-V peptides show similarly weak antimicrobial activity. vulcanchem.comscience.gov

In contrast, other ocellatins exhibit much stronger and broader antimicrobial action.

Table 2: Comparative Antimicrobial Activity of Various Ocellatin Peptides

Peptide Origin Activity against E. coli (MIC) Activity against S. aureus (MIC) Notable Activities
This compound L. validus >200 µM vulcanchem.comresearchgate.net >200 µM vulcanchem.comresearchgate.net Very low potency. science.gov
Ocellatin-PT8 L. pustulatus 60-240 µM researchgate.net 240 µM researchgate.net Active against K. pneumoniae and S. choleraesuis. researchgate.net
Ocellatin-F1 L. fallax Active (MIC=20 µM for E. cloacae) scielo.br Active scielo.br Broad-spectrum activity against various bacteria and fungi at concentrations <110 µM. scielo.br
Ocellatin-S (1-22) L. syphax Active 14.6 µM scielo.br Potent activity against S. aureus. scielo.br

This comparative analysis highlights that this compound is one of the least potent members of its family discovered to date, likely serving as a template for understanding the structural requirements for potent antimicrobial activity within this peptide group.

Table of Mentioned Compounds

Compound Name
This compound
Ocellatin-V2
Ocellatin-V3
Ocellatin-PT3
Ocellatin-PT8
Ocellatin-F1
Ocellatin-S
Ocellatin-S1

Advanced Methodologies and Future Research Directions for Ocellatin V1

Applications of Advanced Mass Spectrometry in Ocellatin-V1 Research

Advanced mass spectrometry (MS) is fundamental to the discovery and characterization of peptides like this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are pivotal in the initial identification and sequencing of ocellatins from complex biological samples like amphibian skin secretions. nih.govresearchgate.net

For this compound research, these MS applications include:

De Novo Sequencing: High-resolution tandem mass spectrometry (MS/MS) allows for the direct sequencing of the peptide without prior genomic or proteomic data. nih.gov This was critical in determining the primary amino acid structure of this compound (GVVDILKGAGKDLLAHALSKLSEKV). nih.govvulcanchem.com

Post-Translational Modification (PTM) Analysis: MS techniques can identify PTMs, such as C-terminal amidation, which is common in amphibian AMPs and often crucial for their biological activity. researchgate.netconicet.gov.ar While some ocellatins are amidated, this compound possesses a free carboxylate terminus. conicet.gov.arresearchgate.net MS can precisely confirm the presence or absence of such modifications.

Structural Confirmation: MALDI-TOF-TOF MS is used to confirm the primary structures of both naturally isolated and synthetically produced ocellatins, ensuring the fidelity of synthetic peptides used in functional assays. researchgate.net

Quantitative Analysis: Stable Isotope Dilution Analysis coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed to quantify the absolute amounts of this compound in skin secretions or track its fate in biological systems. d-nb.info This is crucial for understanding its expression levels and metabolic stability.

Future research will likely involve more sophisticated MS-based approaches, such as ion mobility-mass spectrometry to study the peptide's conformational dynamics and its interactions with model membranes.

Bioinformatics and In Silico Tools for this compound Research and Discovery

Bioinformatics and in silico modeling are indispensable for accelerating AMP research by predicting peptide characteristics and guiding experimental design. nih.govmdpi.com These computational tools are used to analyze the entire ocellatin family, providing insights directly applicable to this compound. researchgate.netnih.gov

Key applications include:

Structural Modeling: Helical wheel projection tools like HeliQuest are used to visualize the amphipathic nature of the peptide when it forms an α-helix. mdpi.com This amphipathicity, with distinct hydrophobic and hydrophilic faces, is critical for membrane interaction. biointerfaceresearch.com In silico analysis predicts a high theoretical α-helical content for ocellatins. nih.govnih.gov

Activity and Homology Prediction: Databases and prediction algorithms are used to screen for potential antimicrobial activity based on sequence motifs. mdpi.com Furthermore, tools like ClustalW are used to perform sequence alignments, building phylograms that reveal the evolutionary relationships between this compound and other members of the ocellatin family, such as Ocellatin-PT3. researchgate.net

The following table summarizes key bioinformatics tools and their applications in this compound research.

Tool/DatabaseApplication in this compound ResearchReference
HeliQuest Generates helical wheel projections to visualize amphipathicity and calculate the hydrophobic moment (µH). researchgate.net, mdpi.com
ClustalW Performs multiple sequence alignments to compare this compound with other ocellatins and build phylograms to show evolutionary relationships. researchgate.net
ExPASy ProtParam Calculates physicochemical parameters such as theoretical pI, molecular weight, aliphatic index, and GRAVY score. researchgate.net
AMP Databases (e.g., DBAASP) Provides a repository of known AMPs for homology searching and comparison of activity spectra. dbaasp.org
AMPred In silico prediction of antimicrobial potential based on the peptide's primary sequence. nih.gov, mdpi.com

These computational approaches significantly reduce the time and cost associated with laboratory screening, allowing researchers to focus on the most promising candidates and modifications. mdpi.com

Strategies for this compound Synthetic Biology and Peptide Engineering

While naturally occurring, this compound can serve as a template for the rational design of new peptides with enhanced properties. mdpi.com Peptide engineering aims to optimize the therapeutic potential of AMPs by modifying their structure to improve activity, increase selectivity for microbial membranes, and enhance stability. mdpi.com

Key strategies applicable to this compound include:

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for producing this compound and its analogues for research purposes. It allows for the precise incorporation of natural and unnatural amino acids at any position in the sequence. scienceopen.com

Rational Design and Amino Acid Substitution: The structure-activity relationships of ocellatins guide the design of new analogues. For example, the antimicrobial potency of ocellatins is linked to their cationicity and amphipathicity. biointerfaceresearch.comvulcanchem.com The substitution of lysine (B10760008) (K) with threonine (T) at position 7 in Ocellatin-V3 significantly reduces its net positive charge and antimicrobial activity compared to this compound and V2. vulcanchem.com Conversely, strategic substitution of neutral or acidic residues in this compound with cationic residues like lysine or arginine could enhance its interaction with negatively charged bacterial membranes. mdpi.com

Truncation and Fragmentation: Shorter peptide sequences are often desirable as they are cheaper to synthesize. imrpress.com Research could explore truncated versions of this compound to identify the minimal sequence required for its biological activity.

Chimeric Peptides: Fragments of this compound could be combined with sequences from other potent AMPs (e.g., magainins) to create novel chimeric peptides with hybrid functionalities. plos.org

These engineering strategies allow for the systematic optimization of the peptide's natural scaffold to create derivatives with superior performance for specific applications.

Synergistic Research Applications of this compound with Other Biomolecules

A promising therapeutic strategy involves combining AMPs with conventional antibiotics to enhance efficacy, overcome resistance, and potentially reduce the required concentration of each agent. nih.gov

Synergy with Conventional Antibiotics: Research on related ocellatins provides a strong basis for exploring this with this compound. For instance, Ocellatin-PT3 has demonstrated significant synergistic activity with the antibiotics ciprofloxacin (B1669076) and ceftazidime (B193861) against multidrug-resistant strains of Pseudomonas aeruginosa. nih.gov A similar investigation using this compound could reveal synergistic combinations, potentially restoring the efficacy of antibiotics to which bacteria have developed resistance.

Anti-biofilm Activity: Bacterial biofilms are notoriously difficult to eradicate with conventional antibiotics. Ocellatin-PT3 has been shown to prevent the proliferation of mature P. aeruginosa biofilms. nih.gov Given the structural similarities, this compound should be investigated for its own ability to inhibit biofilm formation or disrupt established biofilms, both alone and in combination with other agents.

Combination with Other Natural Products: The skin secretions of amphibians contain a complex mixture of bioactive molecules. researchgate.net Research has noted synergistic antiviral effects between Ocellatin-F1 and the alkaloid bufotenine. researchgate.net This highlights the potential for this compound to act synergistically with other small molecules, not just traditional antibiotics, opening up novel combination therapy approaches.

Checkerboard microdilution assays are the standard method to systematically test for and quantify these synergistic interactions, providing a clear path for future research in this area. nih.gov

Q & A

Q. What experimental methodologies are recommended for identifying and purifying Ocellatin-V1 from natural sources?

To isolate this compound, researchers should employ reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for precise molecular weight determination. Edman degradation or tandem mass spectrometry (MS/MS) can validate amino acid sequences . For purification, size-exclusion chromatography and ion-exchange chromatography are critical to separate this compound from co-eluting peptides. Ensure reproducibility by documenting buffer conditions (e.g., pH, gradient slopes) and validating purity via SDS-PAGE or capillary electrophoresis .

Q. How can researchers determine the antimicrobial mechanism of this compound against Gram-negative bacteria?

A stepwise approach includes:

  • Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to detect cytoplasmic membrane disruption.
  • Liposome leakage experiments : Synthesize model membranes mimicking bacterial lipid composition to quantify peptide-induced vesicle disruption.
  • Electron microscopy : Visualize ultrastructural changes in bacterial cells post-exposure.
  • Circular dichroism (CD) spectroscopy : Assess secondary structural changes of this compound in lipid environments to correlate conformation with activity .

Q. What are the standard protocols for evaluating this compound’s cytotoxicity in mammalian cell lines?

Use in vitro cytotoxicity assays such as MTT or resazurin reduction tests, ensuring cell lines (e.g., HEK293, RAW264.7) are cultured under standardized conditions (e.g., 37°C, 5% CO₂). Include positive controls (e.g., melittin) and negative controls (untreated cells). Calculate IC₅₀ values via dose-response curves and validate results across triplicate experiments. Address batch variability by sourcing peptides from multiple synthesis batches .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

Systematic meta-analysis of existing studies is essential. Variables to harmonize include:

  • Cell culture conditions (e.g., serum concentration, passage number).
  • Peptide handling (e.g., storage temperature, reconstitution solvents).
  • Assay endpoints (e.g., metabolic activity vs. membrane integrity). Perform comparative studies using identical protocols across conflicting cell lines, and apply multivariate regression to identify confounding factors. Publish raw datasets to enable third-party validation .

Q. What computational strategies are effective for predicting this compound’s structure-function relationships?

Combine molecular dynamics (MD) simulations (e.g., GROMACS) with homology modeling to predict membrane interaction mechanisms. Use density functional theory (DFT) to analyze electrostatic potential surfaces and identify key residues for mutagenesis studies. Validate predictions via alanine scanning and comparative activity assays .

Q. How can researchers optimize experimental designs to study this compound’s synergistic effects with conventional antibiotics?

Adopt checkerboard assays to determine fractional inhibitory concentration indices (FICIs) against multidrug-resistant pathogens. Use time-kill curves to assess pharmacodynamic interactions (e.g., synergy, antagonism). For in vivo models, employ murine infection studies with controlled pharmacokinetic parameters (e.g., dosing intervals, bioavailability). Ensure statistical power by predefining sample sizes using power analysis (α=0.05, β=0.2) .

Q. What methodologies address the challenge of this compound’s stability in physiological environments?

  • Protease resistance assays : Incubate this compound with serum proteases (e.g., trypsin, chymotrypsin) and quantify degradation via HPLC.
  • PEGylation or D-amino acid substitution : Modify peptide termini to enhance stability and compare bioactivity post-modification.
  • Pharmacokinetic profiling : Use radiolabeled peptides in animal models to track half-life and tissue distribution .

Methodological Considerations

Q. How should contradictory data on this compound’s hemolytic activity be analyzed?

Re-evaluate experimental conditions:

  • Erythrocyte source : Human vs. animal erythrocytes may exhibit differential sensitivity.
  • Incubation time : Hemolysis assays are time-dependent; standardize to 1 hour.
  • Peptide aggregation : Dynamic light scattering (DLS) can detect aggregates that artificially inflate hemolytic readings. Report hemolytic activity as a percentage relative to Triton X-100 controls and provide 95% confidence intervals .

Q. What statistical frameworks are appropriate for analyzing dose-dependent antimicrobial effects of this compound?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate MIC/MBC values. Apply bootstrap resampling to assess parameter uncertainty. For heteroscedastic data, utilize weighted least squares regression. Open-source tools like R/BioConductor provide reproducible pipelines for dose-response analysis .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Adopt the following best practices:

  • Standardized peptide synthesis : Specify solid-phase synthesis protocols (e.g., Fmoc chemistry, cleavage reagents).
  • Reference strains : Use ATCC-certified microbial strains with documented antibiotic resistance profiles.
  • Data sharing : Deposit raw spectra, chromatograms, and simulation trajectories in public repositories (e.g., Zenodo, PRIDE).
    Collaborative interlaboratory studies with blinded samples can further validate protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.